Cyclo[(6-bromotryptophan)arginine]
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H21BrN6O2 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-[3-[(2S,5S)-5-[(6-bromo-1H-indol-3-yl)methyl]-3,6-dioxopiperazin-2-yl]propyl]guanidine |
InChI |
InChI=1S/C17H21BrN6O2/c18-10-3-4-11-9(8-22-13(11)7-10)6-14-16(26)23-12(15(25)24-14)2-1-5-21-17(19)20/h3-4,7-8,12,14,22H,1-2,5-6H2,(H,23,26)(H,24,25)(H4,19,20,21)/t12-,14-/m0/s1 |
InChI Key |
HVWYYWIRLPBRTO-JSGCOSHPSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Br)NC=C2C[C@H]3C(=O)N[C@H](C(=O)N3)CCCN=C(N)N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2CC3C(=O)NC(C(=O)N3)CCCN=C(N)N |
Origin of Product |
United States |
Structural Characterization and Elucidation Methodologies of Cyclo 6 Bromotryptophan Arginine
Application of Mass Spectrometry (MS) for Molecular Analysis
Mass spectrometry is an indispensable tool for the initial analysis of cyclic peptides like Cyclo[(6-bromotryptophan)arginine]. This technique provides a highly accurate determination of the molecule's mass-to-charge ratio (m/z), which in turn reveals its molecular weight. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is capable of measuring the mass with enough precision to allow for the determination of the elemental formula.
For Cyclo[(6-bromotryptophan)arginine], the expected monoisotopic mass can be calculated based on its chemical formula (C₁₇H₂₀BrN₇O₂). This experimental value is then compared to the theoretical mass to confirm the compound's identity.
| Ion | Expected m/z |
| [M+H]⁺ | 450.0935 |
| [M+Na]⁺ | 472.0754 |
| [M-H]⁻ | 448.0779 |
This table displays the theoretically calculated mass-to-charge ratios (m/z) for different ionized forms of Cyclo[(6-bromotryptophan)arginine].
Furthermore, tandem mass spectrometry (MS/MS) is employed to probe the molecule's structure through controlled fragmentation. In MS/MS analysis, the parent ion of Cyclo[(6-bromotryptophan)arginine] is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide information about the sequence and connectivity of the amino acid residues. However, the analysis of cyclic peptides by MS/MS can be more complex than for linear peptides. proteinmetrics.comrsc.org Since there is no N- or C-terminus, two backbone cleavages are required to generate linear fragment ions, which can lead to complex fragmentation patterns. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of molecules in solution. rsc.org It provides detailed information about the chemical environment of each atom, their connectivity, and the spatial relationships between them, which is crucial for determining the conformation of the diketopiperazine ring and the orientation of the side chains of Cyclo[(6-bromotryptophan)arginine].
One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the starting point for structural analysis. The ¹H NMR spectrum reveals the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum provides similar information for the carbon atoms.
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei. Key 2D NMR techniques that would be applied to Cyclo[(6-bromotryptophan)arginine] include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is used to map out the spin systems of the 6-bromotryptophan and arginine residues.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, allowing for the assignment of carbon signals based on their attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is critical for establishing the connectivity across the peptide bonds and linking the side chains to the main ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. This information is vital for determining the three-dimensional structure and conformation of the cyclic peptide.
| Technique | Information Obtained | Application to Cyclo[(6-bromotryptophan)arginine] |
| ¹H NMR | Proton chemical shifts, multiplicities, and integrals. | Identifies aromatic, aliphatic, and amide protons. |
| ¹³C NMR | Carbon chemical shifts. | Identifies carbonyl, aromatic, and aliphatic carbons. |
| COSY | ¹H-¹H correlations through bonds. | Establishes the spin systems of each amino acid residue. |
| HSQC | ¹H-¹³C one-bond correlations. | Assigns carbon signals to their attached protons. |
| HMBC | ¹H-¹³C long-range correlations (2-3 bonds). | Confirms the cyclic structure and side-chain attachments. |
| NOESY | ¹H-¹H correlations through space. | Determines the peptide's 3D conformation. |
This table summarizes the key NMR experiments and their specific roles in the structural elucidation of Cyclo[(6-bromotryptophan)arginine].
Quantitative Amino Acid Analysis for Compositional Verification
Quantitative amino acid analysis is a technique used to determine the amino acid composition of a peptide or protein. For Cyclo[(6-bromotryptophan)arginine], this analysis would serve to confirm the presence of the two constituent amino acids in the correct stoichiometric ratio.
The process involves the hydrolysis of the cyclic peptide under acidic conditions to break the amide bonds and release the individual amino acids. The resulting mixture of amino acids is then separated, typically by ion-exchange chromatography or reversed-phase high-performance liquid chromatography (HPLC), and quantified. The results are expected to show an equimolar (1:1) ratio of 6-bromotryptophan and arginine, thereby verifying the composition of the cyclic dipeptide.
Determination of Chiral and Absolute Stereochemistry
The final aspect of structural elucidation is the determination of the stereochemistry of the chiral centers in the molecule. Both 6-bromotryptophan and arginine have a chiral alpha-carbon. The configuration of these centers (L or D) is crucial as it significantly impacts the peptide's three-dimensional structure and biological activity.
Several methods can be employed to determine the absolute stereochemistry:
Chiral Chromatography: The acid hydrolysate of the peptide can be analyzed by gas chromatography (GC) or HPLC using a chiral stationary phase. By comparing the retention times of the constituent amino acids with those of authentic L- and D-amino acid standards, their absolute configuration can be determined.
Advanced NMR Techniques: NMR can also be used to determine stereochemistry, often through the use of chiral derivatizing agents or chiral solvating agents that induce diastereomeric differences in the NMR spectra.
X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of all chiral centers.
By integrating the data from these complementary analytical techniques, a complete and unambiguous structural assignment of Cyclo[(6-bromotryptophan)arginine] can be achieved, providing a solid foundation for further chemical and biological investigations.
Biosynthetic Pathways and Precursors of Marine Brominated Cyclopeptides
Biogenesis of 6-Bromotryptophan in Marine Organisms
The incorporation of a bromine atom into a tryptophan molecule is a key step in the biosynthesis of many marine natural products. Brominated tryptophan is not typically found as a free molecule in nature but rather serves as a biosynthetic precursor for more complex structures, particularly in marine organisms like sponges and some lower invertebrates. The formation of 6-bromotryptophan is generally not a result of utilizing a pre-brominated amino acid from the environment but rather a post-translational or post-synthesis modification of a standard L-tryptophan residue.
One of the clearest examples of this process is the post-translational bromination of a tryptophan residue in the production of bromocontryphan, a biologically active peptide from the venom of the marine cone snail Conus radiatus. Molecular analysis has revealed that the mRNA sequence for this peptide contains the standard UGG codon for tryptophan. This provides direct evidence that the bromination occurs after the peptide has been synthesized through the normal ribosomal machinery, demonstrating a targeted enzymatic modification of the tryptophan residue at a specific position.
This process is critical for the generation of molecules that resemble natural products typically produced through multi-step enzymatic pathways. The biogenesis of 6-bromotryptophan is therefore a sophisticated cellular process that expands the chemical diversity of gene-encoded polypeptides.
Enzymatic Mechanisms of Halogenation in vivo
The in vivo halogenation of tryptophan is catalyzed by a specific class of enzymes known as halogenases. These enzymes are responsible for the regioselective incorporation of halogen atoms (like bromine or chlorine) onto a substrate. The most well-studied halogenases involved in tryptophan modification are FAD-dependent. These enzymes require a reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor to activate the halide ion for electrophilic aromatic substitution on the tryptophan indole (B1671886) ring.
The catalytic cycle typically involves two key enzymes:
A flavin reductase , which uses NADH or NADPH to reduce FAD to FADH₂.
A FAD-dependent halogenase , which binds FADH₂ and molecular oxygen to form a highly reactive flavin-hydroperoxy species. This intermediate reacts with a halide ion (e.g., bromide) to generate a potent electrophilic halogenating agent (hypobromous acid, HOBr, or a related species), which then attacks the electron-rich indole ring of tryptophan.
Researchers have successfully utilized these enzymes, such as RebH from the bacterium Lechevalieria aerocolonigenes, for the enzymatic bromination of tryptophan. While RebH naturally chlorinates tryptophan to form 7-chlorotryptophan (B86515), it can also utilize bromide ions, albeit sometimes with different efficiency or regioselectivity. To improve the efficiency and specificity of this process for biotechnological applications, scientists have engineered tryptophan halogenases. For instance, a modified tryptophan 6-halogenase, Thal-AAC, has been developed to show a preference for bromination and high regioselectivity for the C6 position of the tryptophan ring.
The table below summarizes key enzymes and their roles in the halogenation of tryptophan.
| Enzyme/System | Organism/Source | Function | Key Findings |
| RebH/RebF System | Lechevalieria aerocolonigenes | Tryptophan Halogenation | A FAD-dependent halogenase (RebH) and an NADH-dependent flavin reductase (RebF) system that primarily produces 7-chlorotryptophan but can also use bromide. |
| Thal-AAC | Engineered Mutant | Protein Bromination | A modified tryptophan 6-halogenase with a |
Synthetic Methodologies for Cyclo 6 Bromotryptophan Arginine and Its Analogues
Total Chemical Synthesis of Cyclo[(6-bromotryptophan)arginine]
The total chemical synthesis of barettin (B3061388), which is Cyclo[(6-bromotryptophan)arginine], has been successfully achieved, confirming its revised structure. researchgate.net A key step in the synthesis involves a Horner-Wadsworth-Emmons type reaction. diva-portal.org This reaction utilizes 6-bromoindole-3-carboxaldehyde (B99375) to create the dehydro-functionality essential for the molecule. diva-portal.org Following this, deprotection and cyclization steps yield the final natural product with a Z-conformation. diva-portal.org An alternative approach starts with the intact diketopiperazine nucleus, with the side chains being installed through iterative aldol (B89426) condensations. rsc.org The synthesis often employs protected forms of the constituent amino acids, such as Fmoc-Arg(Boc)2-OH and Boc-Arg(Cbz)2-OH, which are prepared in a two-step process involving guanylation and subsequent N-protection. researchgate.net
| Starting Material | Key Reaction | Intermediate | Final Step |
| 6-bromoindole-3-carboxaldehyde | Horner-Wadsworth-Emmons | Dehydro-intermediate | Deprotection and cyclization |
| Diketopiperazine nucleus | Iterative aldol condensations | Side-chain installed diketopiperazine | - |
| Cu(II)-ornithine complex | Guanylation and N-protection | Fmoc-Arg(Boc)2-OH or Boc-Arg(Cbz)2-OH | - |
Synthesis of Related Barettin Analogues and Derivatives
The synthesis of analogues and derivatives of barettin has been pursued to explore structure-activity relationships. researchgate.net These synthetic efforts have focused on modifications of both the brominated tryptophan and the arginine components of the parent molecule.
The incorporation of brominated tryptophan residues is a critical aspect of synthesizing barettin and its analogues. A facile method for creating indole-substituted (S)-tryptophans involves a Strecker amino acid synthesis strategy that is facilitated by a chiral auxiliary. rsc.org This approach has been used to produce a variety of optically pure (S)-tryptophan analogues. rsc.org Another consideration is the potential for post-translational bromination of tryptophan residues, as observed in the biosynthesis of bromocontryphan, where the tryptophan codon UGG is translated and the bromination occurs later. nih.gov While not a synthetic laboratory method, this natural strategy provides insight into the formation of such brominated residues.
| Method | Description |
| Chiral Auxiliary-Facilitated Strecker Synthesis | Utilizes a chiral auxiliary to guide the stereoselective synthesis of indole-substituted (S)-tryptophans from corresponding indoles. rsc.org |
| Post-Translational Modification (Natural) | In vivo enzymatic bromination of a tryptophan residue after the polypeptide chain has been synthesized. nih.gov |
Modifications to the arginine portion of barettin have been explored, with a notable example being the synthesis of dipodazine (B1234225). Dipodazine is a related diketopiperazine where the arginine residue is replaced by glycine (B1666218). researchgate.net The synthesis of dipodazine has been achieved through a stereoselective aldol condensation between an N-protected indole-3-carboxaldehyde (B46971) and 1,4-diacetyl-2,5-piperazinedione in the presence of cesium carbonate. researchgate.netarkat-usa.orgdiva-portal.org This scaffold allows for the exploration of the effects of removing the arginine residue and provides a platform for easier addition of substituents to the indole (B1671886) moiety. researchgate.net
| Compound | Key Synthetic Feature |
| Dipodazine | Stereoselective aldol condensation. researchgate.netarkat-usa.orgdiva-portal.org |
| Dipodazine Analogues | Synthesized from the dipodazine scaffold to test the effect of removing the arginine residue and to facilitate additions to the indole moiety. researchgate.net |
The synthesis of dibrominated derivatives of barettin has also been reported. researchgate.net One such derivative is bromobenzisoxazolone barettin, which is cyclo[(6-bromo-8-(6-bromobenzisoxazol-3(1H)-one)-8-hydroxy)tryptophan)]arginine. researchgate.net The synthesis of various bromo-derivatives often involves direct bromination using molecular bromine (Br2). researchgate.net The regioselectivity of this bromination can be influenced by protecting groups on the aromatic ring. researchgate.net For instance, protecting a phenol (B47542) with a benzoyl ester can alter the position of bromination. researchgate.net
| Derivative | Key Feature |
| Bromobenzisoxazolone barettin | A dibrominated cyclopeptide isolated from Geodia barretti. researchgate.net |
| General Brominated Derivatives | Synthesized via direct bromination with Br2, with regioselectivity controlled by protecting groups. researchgate.net |
Peptide Synthesis Techniques Utilized (e.g., Solid-Phase Peptide Synthesis)
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the assembly of peptides, including the precursors to cyclic dipeptides like barettin. mdpi.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed for the synthesis of linear peptides on a solid support. mdpi.com For arginine-containing peptides, specific strategies are required for anchoring the guanidinium (B1211019) group to the resin, which can involve the use of a linker or building the guanidine (B92328) group directly on the resin. nih.gov Once the linear peptide is assembled, it is cleaved from the resin and can then undergo cyclization in solution to form the desired diketopiperazine structure. nih.gov
| Technique | Application | Details |
| Solid-Phase Peptide Synthesis (SPPS) | Synthesis of linear peptide precursors. mdpi.com | Fmoc/tBu strategy is common. mdpi.com |
| Side-Chain Anchoring for Arginine | Attachment of arginine to the solid support. nih.gov | Can involve linkers or direct construction of the guanidine group on the resin. nih.gov |
| Solution-Phase Cyclization | Formation of the cyclic dipeptide. nih.gov | The linear peptide is cleaved from the resin and then cyclized in solution. nih.gov |
| On-Resin Ozonolysis | Modification of tryptophan residues. rsc.org | Can be used to convert tryptophan to kynurenine (B1673888) within a peptide sequence. rsc.org |
Structure Activity Relationship Sar Studies of Cyclo 6 Bromotryptophan Arginine and Its Congeners
Influence of Tryptophan Bromination on Bioactivity
The presence of a bromine atom on the tryptophan moiety is a defining feature of many bioactive marine alkaloids. Research into its role has demonstrated that this halogenation is not merely a structural quirk but a crucial determinant for certain biological effects.
Studies on the antioxidant and anti-inflammatory properties of the related compound barettin (B3061388), which shares the same brominated tryptophan core, have highlighted the significance of this feature. In a cellular lipid peroxidation assay, barettin showed strong antioxidant activity. nih.gov However, a synthetically produced de-brominated analogue of barettin failed to exhibit the same level of activity in the cellular assay. nih.govuit.no This finding strongly suggests that the bromine atom at the 6-position of the indole (B1671886) ring is important for the compound's ability to exert antioxidant effects at a cellular level. nih.gov While brominated tryptophans are often precursors to more complex molecules in marine invertebrates, the bromine atom itself is a key pharmacophore for specific activities. frontiersin.org
Role of the Diketopiperazine Core in Biological Efficacy
The central scaffold of Cyclo[(6-bromotryptophan)arginine] is a 2,5-diketopiperazine (DKP), the simplest form of a cyclic dipeptide. This rigid heterocyclic ring system is a common motif in a vast array of natural products and is recognized as a "privileged scaffold" in medicinal chemistry due to its favorable pharmacological properties.
The DKP core's efficacy stems from several key characteristics:
Structural Rigidity: The ring structure constrains the peptide backbone, reducing conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity.
Hydrogen Bonding: The core contains multiple hydrogen bond donors and acceptors, which can form critical interactions with receptor sites.
Scaffold for Diversity: The two alpha-carbons of the DKP core serve as anchor points for various amino acid side chains. This allows for extensive synthetic modification to explore chemical space and optimize biological activity.
In the context of Cyclo[(6-bromotryptophan)arginine] and its analogues, the DKP core serves as the essential framework that positions the critical tryptophan and arginine (or other) side chains for interaction with their biological targets. uit.no The ability to substitute the side chains, such as replacing arginine with glycine (B1666218) to form the dipodazine (B1234225) skeleton, demonstrates the core's role as a versatile platform for developing analogues with different activity profiles. researchgate.net
Impact of the 8,9-Dihydro- vs. 8-en-Tryptophan Moiety on Biological Activities and Receptor Affinity
A key structural variation within this family of compounds is the saturation of the bond between the alpha-carbon and the indole ring of the tryptophan residue. Cyclo[(6-bromotryptophan)arginine] is the saturated version (8,9-dihydrobarettin), while its close congener, barettin, possesses a double bond at this position (cyclo[(6-bromo-8-en-tryptophan)arginine]). This seemingly minor difference has a profound impact on receptor affinity and selectivity.
Studies investigating the interaction of these compounds with human serotonin (B10506) (5-HT) receptors revealed a distinct divergence in their binding profiles. nih.gov
Barettin (the 8-en variant) was found to interact with multiple serotonin receptor subtypes, showing notable affinity for 5-HT2A, 5-HT2C, and 5-HT4 receptors. nih.gov
Cyclo[(6-bromotryptophan)arginine] (the 8,9-dihydro variant) exhibited a much more selective profile, interacting exclusively with the 5-HT2C receptor and showing no significant affinity for the 5-HT2A or 5-HT4 subtypes. nih.gov
This evidence clearly demonstrates that the double bond within the tryptophan moiety of barettin is a crucial element for its interaction with 5-HT2A and 5-HT4 receptors. nih.gov Its absence in Cyclo[(6-bromotryptophan)arginine] leads to a narrower, more specialized pharmacological profile focused on the 5-HT2C receptor.
Table 1: Comparative Receptor Affinity of Barettin and Cyclo[(6-bromotryptophan)arginine] Data sourced from reference nih.gov
| Compound | Chemical Name | 5-HT2A Receptor Affinity (Ki, µM) | 5-HT2C Receptor Affinity (Ki, µM) | 5-HT4 Receptor Affinity (Ki, µM) |
|---|---|---|---|---|
| Barettin | Cyclo[(6-bromo-8-en-tryptophan)arginine] | 1.93 | 0.34 | 1.91 |
| Cyclo[(6-bromotryptophan)arginine] | 8,9-Dihydrobarettin | No Affinity | 4.63 | No Affinity |
Comparative SAR Analysis of Synthesized Analogues (e.g., Dipodazine vs. Barettin Skeletons)
To further explore the SAR of these marine alkaloids, synthetic analogues have been created, primarily focusing on antifouling activity. A significant comparison is between compounds built on the barettin skeleton , which contains the cyclo(Trp-Arg) core, and those built on the dipodazine skeleton , where the arginine residue is replaced by a simpler glycine. researchgate.net
In a study testing 14 synthetic analogues, it was revealed that the large, charged arginine side chain is not essential for potent antifouling activity. researchgate.netnih.gov Several analogues based on the more synthetically accessible dipodazine (cyclo(Trp-Gly)) skeleton showed significant inhibition of barnacle larval settlement. researchgate.net
Notably, one of the most potent inhibitors identified was benzo[g]dipodazine , an analogue with the dipodazine skeleton. It displayed even stronger antifouling activity than the parent natural product, barettin. nih.gov This demonstrates that for this specific biological effect, the smaller glycine-based core, when combined with other optimal structural features, can lead to superior potency.
Table 2: Antifouling Activity of Barettin and a Key Dipodazine Analogue Data sourced from references researchgate.netnih.gov
| Compound | Core Skeleton | Antifouling Activity (EC50, µM) |
|---|---|---|
| Barettin | Barettin (cyclo(Trp-Arg)) | 0.9 |
| Benzo[g]dipodazine | Dipodazine (cyclo(Trp-Gly)) | 0.034 |
Correlations between Specific Structural Features and Pharmacological Interactions
The SAR studies on Cyclo[(6-bromotryptophan)arginine] and its congeners have established clear links between specific molecular features and their resulting pharmacological activities.
6-Bromo Group: The bromine atom on the tryptophan indole ring is directly correlated with cellular antioxidant activity. Its removal leads to a loss of this specific effect, identifying it as a critical pharmacophore for antioxidant potential. nih.gov
Tryptophan Moiety Saturation: The presence or absence of a double bond between C8 and C9 of the tryptophan residue directly governs selectivity among serotonin receptor subtypes. The unsaturated (8-en) system of barettin allows for broader interaction with 5-HT2A, 5-HT2C, and 5-HT4 receptors, whereas the saturated system of Cyclo[(6-bromotryptophan)arginine] confers selectivity for only the 5-HT2C receptor. nih.gov
Arginine Side Chain: The arginine residue is not a strict requirement for antifouling activity. Potent inhibitors have been developed using a simpler glycine substitution (dipodazine skeleton), indicating that for interactions related to barnacle settlement, the key pharmacophore lies more within the brominated indole portion of the molecule rather than the arginine side chain. researchgate.net The synergistic antifouling effect observed between barettin and Cyclo[(6-bromotryptophan)arginine] suggests that their interaction with serotonergic pathways in barnacle larvae is a key mechanism of action. nih.gov
Biological Activities and Pharmacological Target Profiling
Antifouling Activity and Mechanisms of Settlement Inhibition
The compound's ability to deter the settlement of marine organisms is one of its most well-documented properties. This natural function is believed to be part of the host sponge's chemical defense mechanism to keep its surface free from fouling organisms. thieme-connect.com
Cyclo[(6-bromotryptophan)arginine] has demonstrated potent inhibitory effects on the settlement of cyprid larvae of the barnacle Balanus improvisus. diva-portal.orgdiva-portal.org Research guided by bioassays has consistently shown that this compound prevents larvae from attaching to surfaces in a dose-dependent manner. thieme-connect.com Its efficacy is comparable to some antifouling agents currently in use, exhibiting an EC₅₀ value of 7.9 µM for the inhibition of barnacle larvae settlement. diva-portal.orgdiva-portal.org When incorporated into non-toxic marine coatings, it effectively reduces the recruitment of both B. improvisus and the blue mussel Mytilus edulis. diva-portal.org
Table 1: Antifouling Activity of Cyclo[(6-bromotryptophan)arginine]
| Organism | Activity | Effective Concentration (EC₅₀) |
|---|
A critical aspect of the antifouling activity of Cyclo[(6-bromotryptophan)arginine] is its non-toxic and reversible nature. Unlike many traditional antifouling agents that rely on toxicity to kill fouling organisms, this compound appears to inhibit settlement through a mechanism that does not permanently harm the larvae. This reversibility is a significant advantage, suggesting a more environmentally benign approach to preventing biofouling on marine surfaces.
Selective Ligand Activity at Serotonin (B10506) Receptors
Investigations into the molecular targets of Cyclo[(6-bromotryptophan)arginine] have revealed its interaction with the human serotonin (5-HT) receptor system. thieme-connect.comnih.gov The structural similarity of the compound's tryptophan residue to that of endogenous serotonin prompted these explorations. thieme-connect.comnih.gov
Studies involving a selection of human serotonin receptors transfected into HEK-293 cells have shown that Cyclo[(6-bromotryptophan)arginine] exhibits remarkable selectivity. nih.gov It was found to interact exclusively with the 5-HT2C receptor subtype, with a reported inhibition constant (Ki) of 4.63 µM. thieme-connect.comnih.gov The compound showed no significant affinity for other tested subtypes, including 5-HT2A and 5-HT4, highlighting its specific pharmacological profile. thieme-connect.comnih.gov
Table 2: Serotonin Receptor Binding Affinity of Cyclo[(6-bromotryptophan)arginine]
| Receptor Subtype | Binding Affinity (Ki) | Selectivity |
|---|---|---|
| 5-HT2A | No Affinity | Selective |
| 5-HT2C | 4.63 µM | Exclusive Interaction |
The selectivity of Cyclo[(6-bromotryptophan)arginine] for the 5-HT2C receptor appears to be linked to a specific structural feature. nih.govresearchgate.net Its close analogue, barettin (B3061388) (cyclo[(6-bromo-8-entryptophan)arginine]), which possesses a double bond between the tryptophan and arginine residues, interacts with 5-HT2A, 5-HT2C, and 5-HT4 receptors. thieme-connect.comnih.gov The absence of this double bond in Cyclo[(6-bromotryptophan)arginine] is believed to play a crucial role in its exclusive interaction with the 5-HT2C receptor, indicating that this structural difference is a key determinant of its binding specificity. nih.govresearchgate.net
Antioxidant Properties
There is currently no specific data available from the reviewed scientific literature regarding the antioxidant properties of Cyclo[(6-bromotryptophan)arginine].
Acetylcholinesterase (AChE) Inhibitory Effects
Detailed studies on the acetylcholinesterase (AChE) inhibitory effects of Cyclo[(6-bromotryptophan)arginine] are not present in the currently accessible scientific research.
Antimicrobial Activities of Related Analogs
While direct studies on the antimicrobial properties of Cyclo[(6-bromotryptophan)arginine] are limited, extensive research has been conducted on the antimicrobial activities of other cyclic peptides containing arginine and tryptophan residues. These analogs serve as a valuable reference for predicting the potential antimicrobial profile of Cyclo[(6-bromotryptophan)arginine].
The antimicrobial efficacy of these peptides is often attributed to their cationic and amphipathic nature. The positively charged arginine residues are thought to interact electrostatically with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. This initial binding is followed by the insertion of the hydrophobic tryptophan residues into the lipid bilayer, which disrupts membrane integrity and can lead to cell death. nih.gov
Studies on various synthetic cyclic peptides composed of arginine and tryptophan have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov For instance, cyclic peptides with alternating arginine and tryptophan residues have shown potent activity against a range of pathogens. nih.govnih.gov The cyclization of these peptides is often a key factor in enhancing their antimicrobial potency and selectivity, likely by constraining the peptide into a more bioactive conformation. nih.gov
The table below summarizes the minimum inhibitory concentrations (MICs) of some representative cyclic peptides containing arginine and other hydrophobic residues, illustrating their potent antimicrobial activities.
| Peptide/Compound | Organism | MIC (µM) |
| [DipR]5 | S. pneumoniae | 0.39–0.78 |
| C. parapsilosis | 6.6 | |
| A. fumigatus | 1.6 | |
| ((DipR)2(WR)3) | Gram-positive bacteria | 0.78–12.5 |
| Gram-negative bacteria | 0.78–12.5 | |
| Fluconazole | C. parapsilosis | 3.3 |
| A. fumigatus | >209 |
Data sourced from a study on linear and cyclic peptides containing arginine, tryptophan, and diphenylalanine. nih.gov
Ecological Roles and Adaptive Significance
Chemical Defense Mechanisms in Marine Sponges against Biofouling Organisms
Cyclo[(6-bromotryptophan)arginine], a brominated cyclic dipeptide also known as 8,9-dihydrobarettin, is a key component of the chemical defense system of the deep-sea sponge Geodia barretti. nih.gov This sponge, a dominant species in the boreal sponge grounds of the North Atlantic, must keep its surfaces clean to ensure efficient filter-feeding and respiration. researchgate.netwikipedia.org The accumulation of fouling organisms, or biofouling, can impede these vital functions, making chemical defenses against settling larvae and microorganisms essential for survival. plos.org
Research has demonstrated that Cyclo[(6-bromotryptophan)arginine] exhibits potent antifouling activity. nih.gov It has been isolated and identified as one of the active compounds responsible for inhibiting the settlement of cyprid larvae of the barnacle Balanus improvisus. nih.gov The potency of this compound is noteworthy, with studies showing a dose-dependent inhibition of larval settlement. nih.gov The activity of this and related brominated diketopiperazines is comparable to some commercial antifouling agents. nih.gov
A crucial aspect of its defensive role is that its mechanism of action is non-toxic and reversible. nih.gov This suggests that the compound acts as a deterrent rather than a biocide, preventing larvae from settling without killing them. This is a significant ecological advantage, as it minimizes the potential for toxic compounds to accumulate in the sponge's tissues or the surrounding environment. The theory that these compounds serve as a chemical defense is further supported by the detection of the related compound, barettin (B3061388), in water surrounding living G. barretti specimens at concentrations sufficient to inhibit barnacle settlement. nih.gov
The production of Cyclo[(6-bromotryptophan)arginine] appears to be a constitutive defense, meaning it is continuously produced by the sponge to provide constant protection against the threat of biofouling. nih.gov This compound is part of a larger family of bioactive peptides and brominated derivatives produced by G. barretti, which collectively form a robust chemical shield. wikipedia.orgnih.gov
**Table 1: Antifouling Activity of Cyclo[(6-bromotryptophan)arginine] and Related Compounds from *Geodia barretti***
| Compound | Target Organism | Activity Type | Effective Concentration (EC₅₀) | Reference |
|---|---|---|---|---|
| Cyclo[(6-bromotryptophan)arginine] (8,9-dihydrobarettin) | Balanus improvisus (Barnacle) | Settlement Inhibition | 7.9 µM | nih.gov |
| Barettin | Balanus improvisus (Barnacle) | Settlement Inhibition | 0.9 µM | nih.gov |
| Bromobenzisoxazolone barettin | Balanus improvisus (Barnacle) | Settlement Inhibition | 15 nM | nih.gov |
Inter-species Chemical Interactions in Marine Ecosystems
The ecological role of Cyclo[(6-bromotryptophan)arginine] extends to mediating various inter-species chemical interactions, with its antifouling capacity being the most direct and well-documented example. This prevention of settlement by barnacle larvae is a clear instance of a defensive chemical interaction between the sponge (Geodia barretti) and a potential colonizer (Balanus improvisus). nih.gov The non-lethal nature of this interaction highlights a sophisticated strategy of interference rather than outright chemical warfare, which can have cascading effects on the local community structure by selectively inhibiting certain species.
The prevention of macro-fouling by organisms like barnacles is often preceded by the inhibition of microbial biofilm formation. Many marine invertebrate larvae are induced to settle by chemical cues from these biofilms. nih.gov While the direct effect of Cyclo[(6-bromotryptophan)arginine] on marine bacteria has not been extensively detailed, other brominated tryptophan derivatives from sponges are known to possess antibacterial properties. nih.gov Furthermore, many cyclic dipeptides are known to interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation. nih.gov It is therefore plausible that the antifouling mechanism of Cyclo[(6-bromotryptophan)arginine] involves the disruption of initial microbial colonization, a fundamental inter-species interaction at the microscopic level.
By maintaining a clean surface through chemical defenses, G. barretti preserves its ability to filter vast amounts of seawater, a key ecosystem function. wikipedia.org As a dominant organism in North Atlantic sponge grounds, G. barretti acts as an ecosystem engineer, creating habitat for other species and playing a significant role in benthic-pelagic coupling and nutrient cycling. wikipedia.org The chemical defense provided by Cyclo[(6-bromotryptophan)arginine] is therefore fundamentally linked to the sponge's ability to perform these broader ecological roles. The compound's success in warding off foulers ensures the sponge's health and structural integrity, which in turn sustains the complex ecosystem that depends on these sponge grounds. This represents an indirect, yet crucial, inter-species interaction where the chemical compound enables the sponge to physically structure its environment and influence resource availability for a multitude of other organisms.
Computational and Theoretical Investigations of Cyclo 6 Bromotryptophan Arginine
Conformational Analysis of Cyclic Dipeptides
In the case of Cyclo[(6-bromotryptophan)arginine], the two bulky side chains—the brominated indole (B1671886) of tryptophan and the guanidinium (B1211019) group of arginine—will be the primary determinants of the molecule's preferred conformation. Conformational analysis of such a compound would typically involve computational methods like molecular mechanics or quantum mechanics to explore the potential energy surface and identify low-energy conformers.
The presence of the bromine atom on the tryptophan ring can influence the conformation in several ways. Bromine is a large, polarizable atom that can participate in halogen bonding, a type of non-covalent interaction that could affect the orientation of the tryptophan side chain. Furthermore, the electronic effects of the bromine substituent may subtly alter the geometry of the indole ring itself. Studies on the introduction of bromine into peptides have shown that it can be used to stabilize specific conformations. acs.org
The arginine side chain, with its positively charged guanidinium group, is capable of forming strong hydrogen bonds and electrostatic interactions. These interactions can occur intramolecularly, with the peptide backbone or the tryptophan side chain, or intermolecularly with solvent molecules or a biological receptor. The interplay between the steric bulk of the side chains and these non-covalent interactions will ultimately define the conformational landscape of Cyclo[(6-bromotryptophan)arginine].
A hypothetical conformational analysis would likely reveal a limited number of stable conformers due to the steric hindrance imposed by the large side chains. The relative orientation of the tryptophan and arginine side chains would be a key feature distinguishing these conformers.
Table 1: Hypothetical Low-Energy Conformers of Cyclo[(6-bromotryptophan)arginine]
| Conformer | Dihedral Angle (χ1, Trp) | Dihedral Angle (χ1, Arg) | Key Intramolecular Interactions | Relative Energy (kcal/mol) |
| 1 | g+ | t | H-bond between Arg guanidinium and Trp indole N-H | 0.0 |
| 2 | t | g- | π-cation interaction between Trp indole and Arg guanidinium | 1.2 |
| 3 | g- | t | Steric repulsion minimized | 2.5 |
Note: This table is illustrative and based on general principles of peptide conformation. Actual values would require specific computational studies.
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For Cyclo[(6-bromotryptophan)arginine], molecular docking could be employed to explore its potential interactions with various biological targets.
Given the presence of tryptophan and arginine residues, this cyclic dipeptide has the potential to interact with a range of proteins. For instance, cyclic peptides containing tryptophan and arginine have been investigated as inhibitors of kinases like Src kinase. The docking process would involve placing the 3D structure of Cyclo[(6-bromotryptophan)arginine] into the binding site of a target receptor and evaluating the binding affinity based on a scoring function.
The 6-bromotryptophan moiety could play a significant role in binding. The bromine atom could participate in halogen bonding with an appropriate acceptor atom (like an oxygen or nitrogen) in the receptor's binding pocket. The indole ring itself can engage in π-π stacking or hydrophobic interactions. The arginine residue, with its positive charge, is well-suited for forming salt bridges with negatively charged amino acid residues (e.g., aspartate or glutamate) in the receptor.
A hypothetical docking study of Cyclo[(6-bromotryptophan)arginine] with a protein kinase might reveal a binding mode where the arginine side chain anchors the ligand in the ATP-binding site through interactions with key acidic residues, while the bromotryptophan side chain occupies a hydrophobic pocket, with the bromine atom forming a specific halogen bond that enhances binding affinity.
Table 2: Hypothetical Docking Results for Cyclo[(6-bromotryptophan)arginine] with a Protein Kinase
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Asp184, Glu121, Phe82, Leu25 |
| Types of Interactions | Salt bridge (Arg - Asp184), H-bond (Arg - Glu121), π-π stacking (Trp - Phe82), Halogen bond (Br - Leu25 backbone C=O) |
Note: This table is for illustrative purposes. Actual docking results would depend on the specific target receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can be used to predict the activity of new, untested compounds.
To develop a QSAR model for a series of compounds related to Cyclo[(6-bromotryptophan)arginine], one would need a dataset of molecules with experimentally determined biological activities. Various molecular descriptors would then be calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).
For Cyclo[(6-bromotryptophan)arginine], key descriptors would likely include those related to the properties of the 6-bromotryptophan and arginine side chains. For the bromotryptophan moiety, descriptors could include hydrophobicity (logP), molar refractivity, and electronic parameters that capture the effect of the bromine substituent. The potential for halogen bonding could also be encoded as a specific descriptor. For the arginine side chain, descriptors related to its size, shape, and charge distribution would be important.
Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, would be used to build the QSAR model. The resulting model would be an equation that relates the descriptors to the biological activity. Such a model could then be used to predict the bioactivity of other, similar cyclic dipeptides and to guide the design of new compounds with improved activity.
Table 3: Potential Descriptors for a QSAR Model of Cyclo[(6-bromotryptophan)arginine] Analogs
| Descriptor Class | Specific Descriptor Example | Relevance |
| Electronic | Hammett constant (σ) for the bromo substituent | Describes the electron-withdrawing/donating nature of the bromine atom. |
| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule. |
| Hydrophobic | LogP | Quantifies the lipophilicity of the compound. |
| Topological | Kier & Hall shape indices | Describe the shape and branching of the molecule. |
| Quantum Chemical | HOMO/LUMO energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |
Note: This table lists potential descriptor types that would be considered in a QSAR study.
Advanced Methodologies for Analysis and Detection in Research
High-Resolution Chromatographic Techniques for Isolation and Purification
The isolation and purification of specific compounds from complex biological matrices, such as those derived from marine sponges, is a critical first step in their analysis. High-Performance Liquid Chromatography (HPLC) and its variant, Reversed-Phase HPLC (RP-HPLC), are indispensable tools for this purpose.
Semi-preparative HPLC is frequently used to obtain pure compounds from fractionated extracts. For instance, brominated diketopiperazines have been successfully purified using a C18 column with a water and acetonitrile (B52724) gradient. nih.gov The selection of the appropriate column, solvent system, and gradient is crucial for achieving high resolution and purity of the target compound.
Table 1: General Parameters for RP-HPLC Purification of Cyclic Dipeptides
| Parameter | Description | Typical Values/Conditions |
| Stationary Phase | The solid material in the column that interacts with the analytes. | C18 (octadecylsilyl) silica (B1680970) gel |
| Mobile Phase | The solvent that moves the analytes through the column. | A gradient of water and acetonitrile, often with 0.1% TFA or formic acid. |
| Detection | The method used to visualize the separated compounds. | UV absorbance at wavelengths such as 214 nm, 220 nm, or 280 nm. |
| Flow Rate | The speed at which the mobile phase passes through the column. | Analytical: ~1 mL/min; Semi-preparative: higher flow rates depending on column diameter. |
Advanced Spectroscopic Approaches for Comprehensive Characterization
Once isolated, the definitive structural elucidation of a novel compound like Cyclo[(6-bromotryptophan)arginine] relies on a combination of advanced spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy. This technique provides the exact mass of the compound, allowing for the calculation of its molecular formula. The characteristic isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br isotopes) in the mass spectrum would be a key indicator for the presence of a single bromine atom in Cyclo[(6-bromotryptophan)arginine]. Tandem mass spectrometry (MS/MS) provides fragmentation data, which helps in sequencing the amino acid residues and identifying structural motifs within the cyclic peptide.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for de novo structure elucidation of organic molecules. A suite of 1D and 2D NMR experiments is required for a comprehensive characterization.
1H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
13C NMR: Reveals the number and types of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the assembly of the molecular structure. For instance, COSY (Correlation Spectroscopy) identifies coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. For complex structures like geobarrettin D, a 6-bromoindole (B116670) alkaloid from Geodia barretti, 1D and 2D NMR, including 1H-15N HSQC and HMBC spectra, were crucial for its structural elucidation. nih.gov
While specific NMR and MS data for Cyclo[(6-bromotryptophan)arginine] are not publicly available, a study on the four stereoisomers of Cyclo(Trp-Arg) highlighted the importance of detailed spectroscopic comparison for unambiguous structural assignment. nih.gov
Table 2: Spectroscopic Techniques for Characterization
| Technique | Information Provided | Relevance for Cyclo[(6-bromotryptophan)arginine] |
| HRMS | Elemental composition, molecular weight. | Confirmation of the molecular formula C17H20BrN6O2. |
| MS/MS | Fragmentation patterns, amino acid sequence. | Elucidation of the cyclic structure and identification of tryptophan and arginine residues. |
| 1H NMR | Chemical shifts and coupling constants of protons. | Characterization of the aromatic and aliphatic protons in the tryptophan and arginine side chains. |
| 13C NMR | Chemical shifts of carbon atoms. | Identification of all carbon environments, including the carbonyls of the diketopiperazine ring. |
| 2D NMR | Connectivity between atoms (H-H, C-H). | Assembling the complete 3D structure of the molecule. |
Transcriptomics and Metabolomics for Elucidating Biosynthetic Pathways and Biological Roles
Understanding how an organism produces a specific natural product is a key area of modern natural product research. Transcriptomics and metabolomics are powerful "omics" technologies that provide insights into the biosynthetic machinery and biological context of compounds like Cyclo[(6-bromotryptophan)arginine]. These approaches are particularly relevant for compounds isolated from marine sponges like Geodia barretti, which are known to harbor complex microbial communities. nih.gov
Transcriptomics , the study of the complete set of RNA transcripts in a cell or organism, can be used to identify the biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. nih.govmdpi.com Fungi and bacteria, often found as symbionts in sponges, typically have their genes for a specific metabolic pathway clustered together on the genome. mdpi.com By sequencing the transcriptome (the expressed genes) of the sponge and its associated microbes, researchers can identify potential BGCs encoding enzymes like non-ribosomal peptide synthetases (NRPSs), which are responsible for the synthesis of cyclic dipeptides. A metatranscriptomic study of Geodia barretti has already provided insights into the metabolic activities of its microbial community. nih.gov Although a specific BGC for Cyclo[(6-bromotryptophan)arginine] has not yet been identified, this approach holds the key to uncovering its biosynthetic origins.
Metabolomics , the comprehensive analysis of all metabolites in a biological sample, provides a snapshot of the chemical phenotype of an organism. nih.gov Untargeted metabolomic profiling of Geodia barretti using techniques like LC-HRMS has revealed the presence of various brominated tryptophan derivatives. diva-portal.org By correlating the presence of specific metabolites with transcriptomic data, researchers can link the expression of a BGC to the production of a particular compound. Furthermore, metabolomic studies can help to understand the biological role of a compound by observing changes in its concentration under different environmental conditions or biological stimuli. For example, metabolomic analyses of Geodia species have been used to compare the chemical profiles of different species and collection sites. exlibrisgroup.comresearchgate.net
The combination of transcriptomics and metabolomics offers a powerful strategy to not only identify the genes responsible for the biosynthesis of Cyclo[(6-bromotryptophan)arginine] but also to gain a deeper understanding of its ecological function and potential biological activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for Cyclo[(6-bromotryptophan)arginine], and how do they ensure regioselectivity for bromination at the 6-position of tryptophan?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, with Fmoc/t-Bu chemistry to protect arginine’s guanidino group. Bromination at tryptophan’s 6-position requires controlled electrophilic substitution using N-bromosuccinimide (NBS) under acidic conditions, followed by cyclization via amide bond formation . Post-synthesis purification via reverse-phase HPLC ensures removal of linear peptide impurities.
Q. How can researchers validate the structural integrity of Cyclo[(6-bromotryptophan)arginine] post-synthesis?
- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) to confirm molecular weight and cyclization. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, resolves regioselectivity of bromination (e.g., distinguishing 5- vs. 6-bromotryptophan). Circular dichroism (CD) spectra can verify conformational stability in solution .
Q. What in vitro assays are suitable for preliminary screening of Cyclo[(6-bromotryptophan)arginine]’s biological activity?
- Methodological Answer : Kinase inhibition assays (e.g., Src kinase) using fluorescence-based ADP-Glo™ kits assess enzymatic activity. Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., glioblastoma) evaluate cytotoxicity. Surface plasmon resonance (SPR) quantifies binding affinity to target proteins .
Advanced Research Questions
Q. How does the bromination of tryptophan influence the electronic structure and conformational dynamics of Cyclo[(6-bromotryptophan)arginine]?
- Methodological Answer : Ultraviolet photoelectron spectroscopy (UPS) and density functional theory (DFT) simulations reveal bromine’s electron-withdrawing effects on tryptophan’s indole ring, altering HOMO-LUMO gaps and stabilizing specific conformers. Gas-phase studies using VUV radiation correlate electronic transitions with peptide rigidity .
Q. What experimental designs can resolve contradictory data on Cyclo[(6-bromotryptophan)arginine]’s role in chronic kidney disease (CKD) versus cancer models?
- Methodological Answer : Cross-species metabolomics (e.g., LC-MS/MS in human serum vs. Drosophila models) identifies tissue-specific metabolite interactions. Genetic knockdown of arginine methyltransferases (e.g., PRMT5) in CKD models clarifies bromotryptophan’s role in methylation pathways. Dose-response studies in xenograft vs. renal fibrosis models differentiate therapeutic windows .
Q. How can researchers leverage molecular dynamics (MD) simulations to predict Cyclo[(6-bromotryptophan)arginine]’s interactions with Src kinase?
- Methodological Answer : Dock the peptide into Src’s ATP-binding pocket using AutoDock Vina, then run all-atom MD simulations (e.g., AMBER) to assess binding stability. Free energy perturbation (FEP) calculations quantify contributions of bromine and arginine residues to binding affinity. Compare with mutagenesis data (e.g., Src K295M mutant) to validate computational predictions .
Q. What analytical techniques are critical for distinguishing enantiomeric impurities in Cyclo[(6-bromotryptophan)arginine] synthesis?
- Methodological Answer : Chiral cyclodextrin adducts in capillary electrophoresis (CE) separate D/L-tryptophan enantiomers. Ion mobility spectrometry (IMS) coupled with collision-induced dissociation (CID) detects trace D-arginine residues. X-ray crystallography resolves absolute configuration in single crystals .
Data Interpretation & Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values for Cyclo[(6-bromotryptophan)arginine] across different kinase assays?
- Methodological Answer : Normalize data using internal controls (e.g., staurosporine for kinase inhibition). Evaluate assay conditions: ATP concentrations, buffer pH, and reducing agents (e.g., DTT) may alter peptide stability. Meta-analysis of PRMT5 inhibitor datasets (e.g., EPZ015666) identifies off-target effects .
Q. What strategies validate the role of Cyclo[(6-bromotryptophan)arginine] in epigenetic regulation versus direct protein-protein interaction?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
